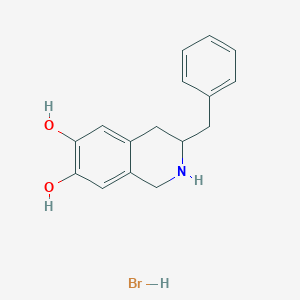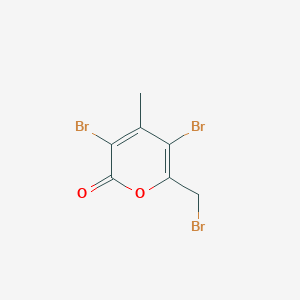
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one is a brominated pyranone derivative This compound is of interest due to its unique structure, which includes multiple bromine atoms and a pyranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 4-methyl-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of bromine atoms or modification of the pyranone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a lactone .
Applications De Recherche Scientifique
3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its brominated structure makes it a potential candidate for drug development.
Material Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-6-(bromomethyl)-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The pyranone ring can also undergo various transformations, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-methyl-2H-pyran-2-one: Lacks the bromomethyl group.
6-Bromomethyl-4-methyl-2H-pyran-2-one: Lacks the dibromo substitution at positions 3 and 5.
Propriétés
Numéro CAS |
141402-06-4 |
|---|---|
Formule moléculaire |
C7H5Br3O2 |
Poids moléculaire |
360.82 g/mol |
Nom IUPAC |
3,5-dibromo-6-(bromomethyl)-4-methylpyran-2-one |
InChI |
InChI=1S/C7H5Br3O2/c1-3-5(9)4(2-8)12-7(11)6(3)10/h2H2,1H3 |
Clé InChI |
RXKXEBDUKOMBHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC(=C1Br)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
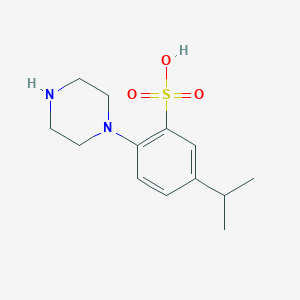
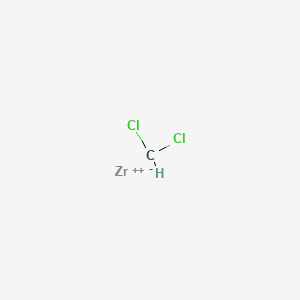
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)
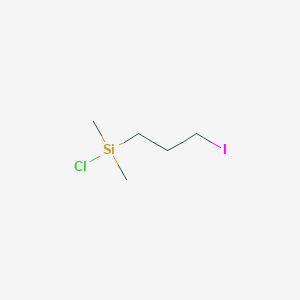
dimethyl-](/img/structure/B14263596.png)
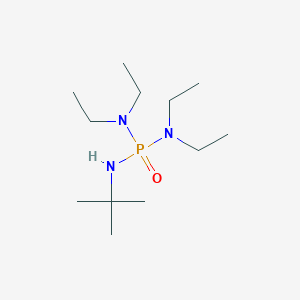
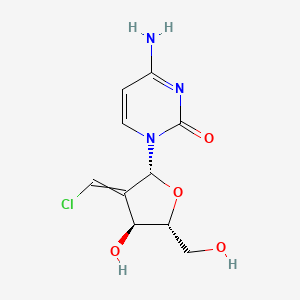
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
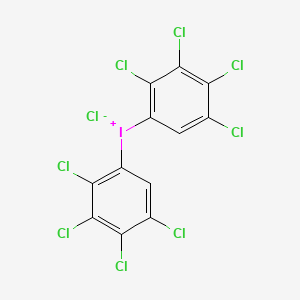
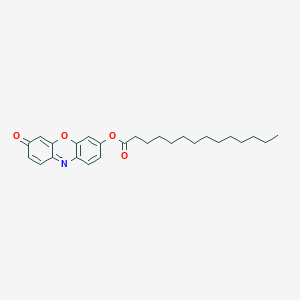

![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
